2-(4'-MethylbenZyloxy)phenylZinc bromide

Description

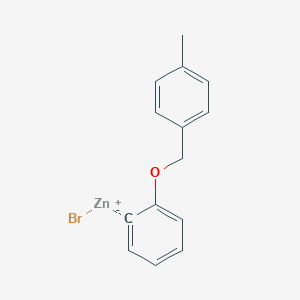

2-(4'-Methylbenzyloxy)phenylzinc bromide is an organozinc reagent characterized by a zinc center bound to a substituted aryl group. The aryl moiety features a methylbenzyloxy substituent, which introduces steric and electronic effects that influence its reactivity and stability. Organozinc compounds like this are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners. The methylbenzyloxy group enhances solubility in organic solvents compared to simpler arylzinc bromides, while the zinc-halogen bond facilitates transmetalation steps in catalytic cycles .

Properties

Molecular Formula |

C14H13BrOZn |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

bromozinc(1+);1-methyl-4-(phenoxymethyl)benzene |

InChI |

InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-5,7-10H,11H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

QSQDXYUUPJUZSN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 2-(4’-Methylbenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(4’-Methylbenzyloxy)bromobenzene+Zn→2-(4’-Methylbenzyloxy)phenylzinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4’-Methylbenzyloxy)phenylzinc bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.

Cross-Coupling Reactions: Participates in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.

Substitution Reactions: Can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Palladium Catalysts: Often used in cross-coupling reactions.

Electrophiles: Such as alkyl halides, aryl halides, and carbonyl compounds.

Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc reagent.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(4’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 2-(4’-Methylbenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in nucleophilic addition and cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and enhancing its nucleophilicity.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

A. Substituted Benzyl Bromides

- 4-Methylsulfonylbenzyl Bromide (): Molecular Weight: 249.12 g/mol vs. ~360 g/mol (estimated for 2-(4'-methylbenzyloxy)phenylzinc bromide). Melting Point: 82–86°C (solid at room temperature), whereas the zinc derivative is likely liquid or low-melting due to organometallic nature. Reactivity: Benzyl bromides are electrophilic alkylating agents, whereas the zinc compound acts as a nucleophile in cross-couplings. The sulfonyl group in 4-methylsulfonylbenzyl bromide enhances leaving-group ability, contrasting with the zinc reagent’s role in bond formation .

B. Ionic Bromides

- 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide (): Crystal Structure: Stabilized by N–H⋯Br hydrogen bonds, forming a layered ionic lattice. In contrast, organozinc bromides exhibit covalent Zn–C bonds with weaker van der Waals stabilization. Reactivity: The isothiouronium bromide participates in charge-assisted interactions, while the zinc reagent’s reactivity is dominated by its nucleophilic aryl-zinc moiety .

- Applications: Methyl bromide (CH₃Br) is a volatile alkylating agent and fumigant, unlike the aryl-zinc compound, which is non-volatile and used in controlled synthetic steps.

- Toxicity: Methyl bromide is highly toxic and regulated, whereas organozinc reagents are typically handled under inert atmospheres but pose lower acute toxicity .

Functional Group Influence

- Methoxy vs. Methylsulfonyl Groups :

The methylbenzyloxy group in the target compound donates electron density via resonance, stabilizing the aryl-zinc bond. In contrast, sulfonyl groups (e.g., in 4-methylsulfonylbenzyl bromide) are electron-withdrawing, increasing electrophilicity at the benzyl carbon .

Stability and Handling

- Organozinc reagents like this compound are moisture- and oxygen-sensitive, requiring anhydrous conditions. This contrasts with ionic bromides (e.g., isothiouronium derivatives), which are stable in polar solvents but may decompose under acidic conditions .

Data Table: Key Properties of Comparable Bromides

Research Findings and Limitations

- Reactivity in Synthesis : The methylbenzyloxy group in this compound improves solubility in THF and ethers, enabling efficient transmetalation in Negishi couplings. This contrasts with simpler phenylzinc bromide, which may precipitate in less polar solvents.

- Comparative Stability: Ionic bromides (e.g., isothiouronium derivatives) exhibit higher thermal stability, while organozinc bromides decompose upon exposure to protic solvents or air .

- Gaps in Literature : Direct comparative studies on this compound are scarce. Most data are inferred from related arylzinc or benzyl bromide systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.